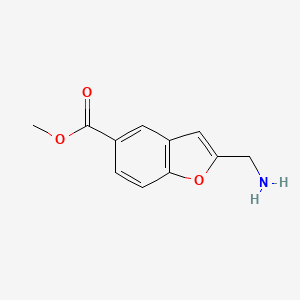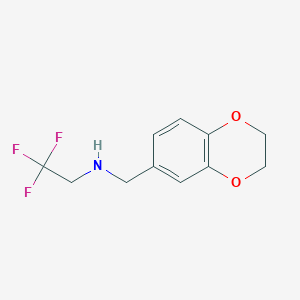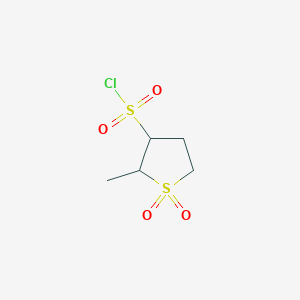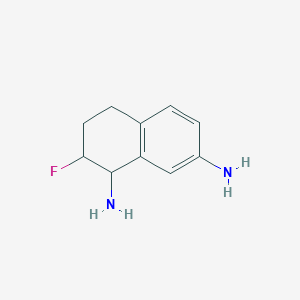
2-Fluoro-1,2,3,4-tetrahydronaphthalene-1,7-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-1,2,3,4-tetrahydronaphthalene-1,7-diamine is an organic compound with the molecular formula C10H13FN2 It is a derivative of tetrahydronaphthalene, where a fluorine atom is substituted at the second position and amino groups are present at the first and seventh positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1,2,3,4-tetrahydronaphthalene-1,7-diamine typically involves multi-step organic reactions. One common method includes the fluorination of 1,2,3,4-tetrahydronaphthalene followed by the introduction of amino groups at the desired positions. The reaction conditions often require the use of specific catalysts and controlled environments to ensure the correct substitution and addition reactions occur.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in the industrial setting to produce high-quality this compound.
化学反応の分析
Types of Reactions
2-Fluoro-1,2,3,4-tetrahydronaphthalene-1,7-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The fluorine atom and amino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation and amination reactions typically involve reagents like halogens (Cl2, Br2) and amines (NH3, RNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated hydrocarbons.
科学的研究の応用
2-Fluoro-1,2,3,4-tetrahydronaphthalene-1,7-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 2-Fluoro-1,2,3,4-tetrahydronaphthalene-1,7-diamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The fluorine atom and amino groups play crucial roles in these interactions, influencing the compound’s binding affinity and activity.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A parent compound without the fluorine and amino substitutions.
2-Fluoro-1,2,3,4-tetrahydronaphthalene: Similar but lacks the amino groups.
1,7-Diamino-1,2,3,4-tetrahydronaphthalene: Similar but lacks the fluorine atom.
Uniqueness
2-Fluoro-1,2,3,4-tetrahydronaphthalene-1,7-diamine is unique due to the presence of both fluorine and amino groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions and reactivity that are not observed in the similar compounds listed above.
特性
分子式 |
C10H13FN2 |
|---|---|
分子量 |
180.22 g/mol |
IUPAC名 |
2-fluoro-1,2,3,4-tetrahydronaphthalene-1,7-diamine |
InChI |
InChI=1S/C10H13FN2/c11-9-4-2-6-1-3-7(12)5-8(6)10(9)13/h1,3,5,9-10H,2,4,12-13H2 |
InChIキー |
FVSYAHACUIHTFB-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=C(C=C2)N)C(C1F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


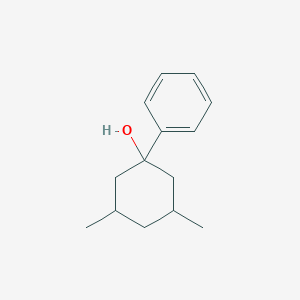
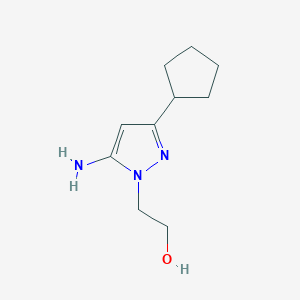
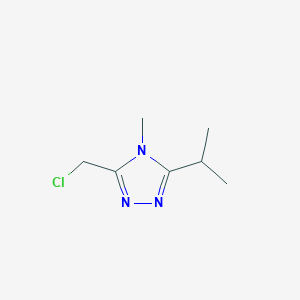
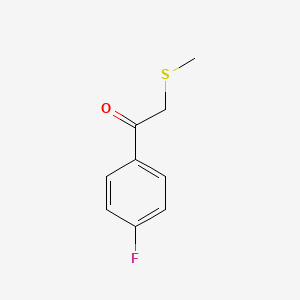
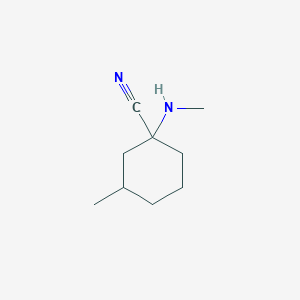
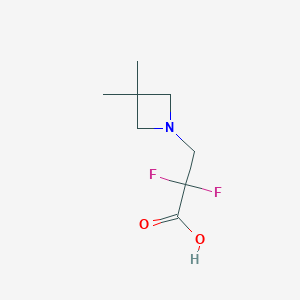
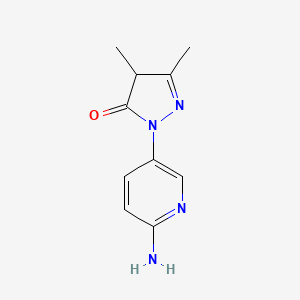
![Benzyl 3-(aminomethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13196169.png)
